

Fepradinol (CAS Number: 67704-50-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol (CAS No. 67704-50-1) is a non-steroidal anti-inflammatory agent (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs.[1][2] This technical guide provides a comprehensive overview of **Fepradinol**, including its chemical properties, a plausible synthesis pathway, its proposed mechanism of action, and summaries of in vivo and in vitro experimental findings. Notably, **Fepradinol** exhibits potent anti-inflammatory effects without inhibiting prostaglandin biosynthesis, suggesting a novel therapeutic pathway for inflammatory conditions.[1] This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the unique pharmacological profile of **Fepradinol**.

Chemical and Physical Properties

Fepradinol, with the IUPAC name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is an ethanolamine derivative.[2][3] Its chemical structure and key properties are summarized in the table below.



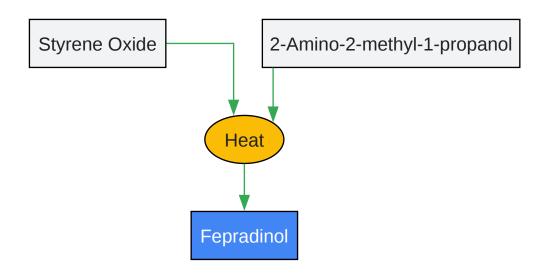
Property	Value	Reference
CAS Number	67704-50-1 (HCl salt)	
Molecular Formula	C12H19NO2	
Molecular Weight	209.28 g/mol	_
IUPAC Name	2-[(2-hydroxy-2- phenylethyl)amino]-2- methylpropan-1-ol	_
Synonyms	EL-508, Fepradinolum	_
Chemical Class	Ethanolamines	_

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Fepradinol** is not readily available in the public domain, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds, such as α -[[(2-

Hydroxyethyl)amino]methyl]benzenemethanol. The synthesis would likely involve the reaction of styrene oxide with 2-amino-2-methyl-1-propanol.

Proposed Synthesis of **Fepradinol**:



Click to download full resolution via product page



Proposed synthesis of Fepradinol.

Experimental Protocol (Hypothetical):

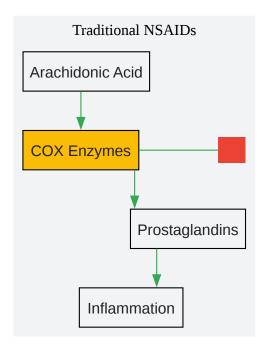
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of styrene oxide and 2-amino-2-methyl-1-propanol.
- Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-125°C) for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to confirm the consumption of the starting materials.
- Purification: After the reaction is complete, the crude product would be purified. This may involve trituration with a suitable solvent (e.g., ethyl acetate), followed by filtration to collect the solid product. Further purification could be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate-isopropyl ether) to yield pure **Fepradinol**.

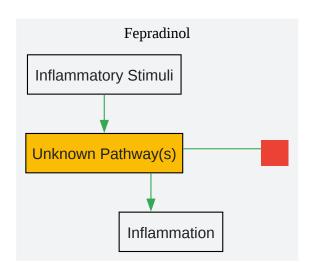
Pharmacological Profile Mechanism of Action

The primary mechanism of action of **Fepradinol** as an anti-inflammatory agent is notable for its independence from the cyclooxygenase (COX) pathway. In vitro studies have demonstrated that **Fepradinol** does not inhibit prostaglandin E2 biosynthesis from arachidonic acid, nor does it affect 15-lipoxygenase. This distinguishes it from traditional NSAIDs, which primarily exert their effects through the inhibition of COX enzymes.

There are conflicting reports suggesting that **Fepradinol** may also act as a beta-adrenergic blocker, specifically a selective $\beta 1$ antagonist, which would imply potential applications in cardiovascular conditions like hypertension and arrhythmias. However, the preponderance of available scientific literature focuses on its anti-inflammatory properties. Further research, including receptor binding affinity studies, is required to definitively elucidate its full pharmacological profile.







Click to download full resolution via product page

Contrasting mechanisms of **Fepradinol** and NSAIDs.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for **Fepradinol**, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. One source suggests an onset of action within one to two hours and a duration of action of approximately 24 hours for its purported beta-blocking activity. However, comprehensive studies are needed to characterize the pharmacokinetic properties related to its anti-inflammatory effects.

Experimental Data In Vivo Anti-inflammatory Activity

Fepradinol has demonstrated significant anti-inflammatory activity in various rodent models.



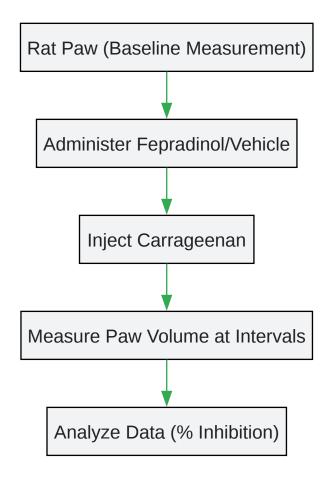
Model	Effect of Fepradinol	Reference
Zymosan-induced paw edema in rats	Suppressed edema	
Concanavalin A-induced edema in rats	Inhibited both early and late stages of edema	
Carrageenan-induced inflammation in rats	Reduced exudate volume, protein and y- glutamyltransferase levels, and leukocyte count	

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

- Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
- Procedure:
 - A baseline measurement of the paw volume is taken using a plethysmometer.
 - Fepradinol or a control vehicle is administered orally.
 - After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
 - Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: The percentage of inhibition of edema is calculated for the Fepradinol-treated group compared to the control group.





Click to download full resolution via product page

Workflow for carrageenan-induced paw edema assay.

In Vitro Studies

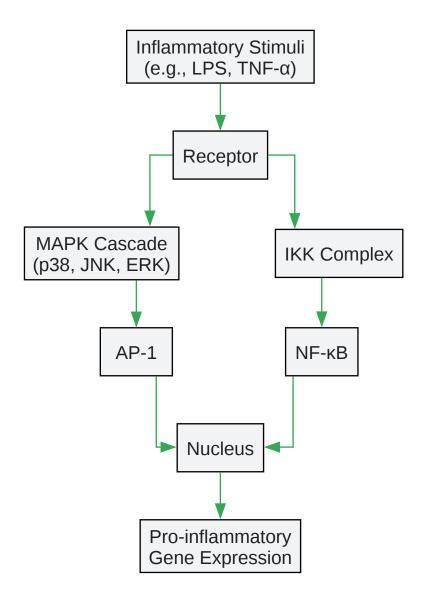
In vitro experiments have been crucial in differentiating **Fepradinol**'s mechanism from that of traditional NSAIDs.

Assay	Finding	Reference
Prostaglandin biosynthesis from arachidonic acid (bovine seminal vesicle microsomal enzyme)	No inhibition observed	
15-Lipoxygenase activity	No inhibition observed	-



Signaling Pathways in Inflammation

While direct evidence of **Fepradinol**'s interaction with specific inflammatory signaling pathways is lacking, its non-prostaglandin-mediated anti-inflammatory effects suggest modulation of other key pathways. The NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that **Fepradinol** exerts its effects by interfering with one or more components of these cascades.



Click to download full resolution via product page

General overview of inflammatory signaling pathways.



Safety and Toxicity

Comprehensive toxicology data for **Fepradinol**, including acute (e.g., LD₅₀) and chronic toxicity studies, are not readily available in the public literature. As with any investigational compound, a thorough evaluation of its safety profile is essential for further development.

Conclusion and Future Directions

Fepradinol presents an intriguing profile as an anti-inflammatory agent with a mechanism of action that appears to be distinct from that of traditional NSAIDs. Its ability to suppress inflammation without inhibiting prostaglandin synthesis suggests a potential for a better safety profile, particularly concerning gastrointestinal side effects associated with COX inhibition.

However, significant gaps in the knowledge base for **Fepradinol** remain. Future research should focus on:

- Definitive Mechanism of Action Studies: Thoroughly investigate the potential beta-adrenergic blocking activity to resolve conflicting reports.
- Target Identification: Identify the specific molecular target(s) responsible for its antiinflammatory effects.
- Signaling Pathway Analysis: Elucidate the precise effects of Fepradinol on the NF-κB,
 MAPK, and other relevant inflammatory signaling pathways.
- Quantitative Pharmacological Characterization: Determine key parameters such as IC₅₀ values, pharmacokinetic profiles, and a comprehensive toxicity assessment.
- Detailed Synthesis Protocol: Develop and publish a detailed, optimized synthesis protocol.

Addressing these areas will be crucial for unlocking the full therapeutic potential of **Fepradinol** and advancing its development as a novel anti-inflammatory drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Analgesic Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Mechanism of anti-inflammatory action of fepradinol PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fepradinol (CAS Number: 67704-50-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672598#fepradinol-cas-number-67704-50-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com